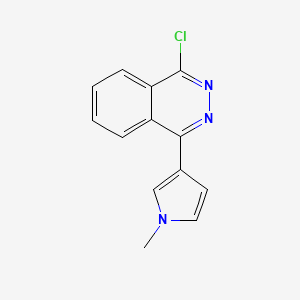
Phthalazine, 1-chloro-4-(1-methyl-1H-pyrrol-3-yl)-
Overview
Description
Phthalazine, 1-chloro-4-(1-methyl-1H-pyrrol-3-yl)- is a heterocyclic compound that features a phthalazine core substituted with a chlorine atom and a 1-methyl-1H-pyrrol-3-yl group. Phthalazines are known for their significant biological activities and pharmacological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phthalazine derivatives typically involves the use of hydrazine and phthalic anhydride as starting materials. One common method is the Knoevenagel-cyclocondensation reaction, where phthalic anhydride, hydrazine hydrate, aromatic aldehydes, and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile are reacted in the presence of acetic acid functionalized imidazolium salt in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for phthalazine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phthalazine, 1-chloro-4-(1-methyl-1H-pyrrol-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-phthalazine derivatives, while oxidation reactions can produce phthalazine-N-oxides .
Scientific Research Applications
Phthalazine, 1-chloro-4-(1-methyl-1H-pyrrol-3-yl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of phthalazine, 1-chloro-4-(1-methyl-1H-pyrrol-3-yl)- involves its interaction with specific molecular targets and pathways. For example, some phthalazine derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), leading to the inhibition of angiogenesis and tumor growth . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Phthalazine, 1-chloro-4-(1-methyl-1H-pyrrol-3-yl)- can be compared with other similar compounds, such as:
Pyrrole Derivatives: Pyrrole-containing compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties.
Imidazole Derivatives: Imidazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Pyrazole Derivatives: Pyrazole-containing compounds are also known for their therapeutic potential, particularly as anti-inflammatory and anticancer agents.
The uniqueness of phthalazine, 1-chloro-4-(1-methyl-1H-pyrrol-3-yl)- lies in its specific substitution pattern and the combination of the phthalazine and pyrrole moieties, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
1-chloro-4-(1-methylpyrrol-3-yl)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-17-7-6-9(8-17)12-10-4-2-3-5-11(10)13(14)16-15-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRMUZFMZCFANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C2=NN=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471795 | |
| Record name | Phthalazine, 1-chloro-4-(1-methyl-1H-pyrrol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597552-88-0 | |
| Record name | Phthalazine, 1-chloro-4-(1-methyl-1H-pyrrol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


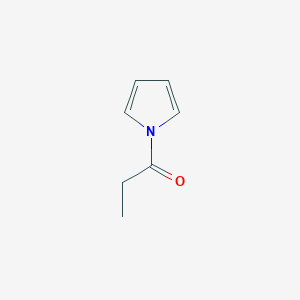
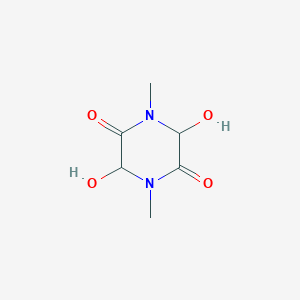
![2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B3354468.png)
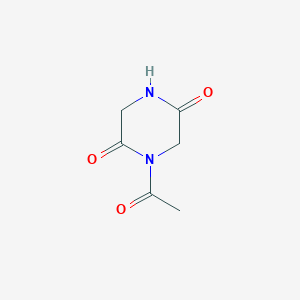
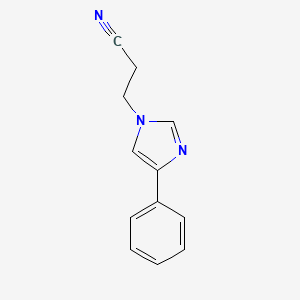
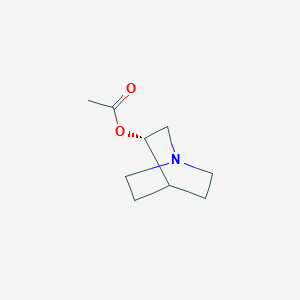
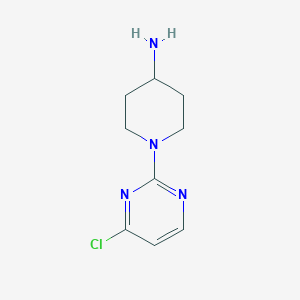
![2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3354497.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B3354511.png)

![Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-](/img/structure/B3354529.png)
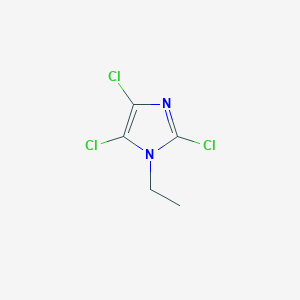
![2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B3354543.png)
![1H-Imidazole, 2-[(4-chlorophenyl)methyl]-4-methyl-](/img/structure/B3354548.png)
